7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Medicinal Chemistry Chemical Biology Spirocyclic Building Blocks

7-Cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (CAS 1491534-59-8; molecular formula C10H13N3O3; molecular weight 223.23 g/mol) is a spirocyclic heterocycle belonging to the 1,3,7-triazaspiro[4.4]nonane-2,4-dione class. The compound incorporates a cyclopropanecarbonyl substituent at the 7-position of the triazaspiro scaffold, a structural feature that distinguishes it from unsubstituted core analogs.

Molecular Formula C10H13N3O3
Molecular Weight 223.23 g/mol
CAS No. 1491534-59-8
Cat. No. B6617383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
CAS1491534-59-8
Molecular FormulaC10H13N3O3
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1CC1C(=O)N2CCC3(C2)C(=O)NC(=O)N3
InChIInChI=1S/C10H13N3O3/c14-7(6-1-2-6)13-4-3-10(5-13)8(15)11-9(16)12-10/h6H,1-5H2,(H2,11,12,15,16)
InChIKeyCDLKDIARVLWJKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione – Procurement-Relevant Identity and Core Properties


7-Cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (CAS 1491534-59-8; molecular formula C10H13N3O3; molecular weight 223.23 g/mol) is a spirocyclic heterocycle belonging to the 1,3,7-triazaspiro[4.4]nonane-2,4-dione class [1]. The compound incorporates a cyclopropanecarbonyl substituent at the 7-position of the triazaspiro scaffold, a structural feature that distinguishes it from unsubstituted core analogs [1]. Commercially, it is available from multiple vendors at specified purity levels (typically 95%) . However, a systematic search of primary research literature, patents, and authoritative databases reveals a notable absence of publicly reported quantitative biological, pharmacological, or comparative performance data for this specific compound within sources permitted under the exclusion criteria.

Why Unsubstituted 1,3,7-Triazaspiro[4.4]nonane-2,4-diones Cannot Replace the 7-Cyclopropanecarbonyl Derivative in Research Procurement


The 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold is a known privileged structure in medicinal chemistry, and its biological and physicochemical properties are exquisitely sensitive to N7-substitution [1]. While explicit head-to-head comparative data for the 7-cyclopropanecarbonyl derivative are absent from primary sources, class-level inference from the broader triazaspiro literature indicates that the cyclopropanecarbonyl group imparts distinct steric bulk, hydrogen-bond acceptor capacity, and lipophilicity (XLogP3-AA = -1.1) [1] relative to unsubstituted, benzyl, or sulfonyl variants [2]. For procurement decisions, this structural uniqueness precludes simple substitution with the unsubstituted core (e.g., CAS 908099-69-4), the (S)-enantiomer, or hydrochloride salts, as the functional output in a synthetic or biochemical context is inherently N7-substituent-dependent.

Quantitative Differentiation Evidence for 7-Cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione


Absence of Public Head-to-Head Comparative Data in Permitted Primary Sources

A comprehensive search of primary research papers, patent databases, and authoritative chemical registries (excluding BenchChem, Evitachem, Vulcanchem, and their subdomains) identified no dataset that simultaneously satisfies the core evidence admission rules for direct comparator-based differentiation. Specifically, no study or patent was found that: (a) names 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione as a test article; (b) includes a clearly designated comparator such as the unsubstituted 1,3,7-triazaspiro[4.4]nonane-2,4-dione or a close N7-alkyl/aryl derivative; (c) reports quantitative activity, selectivity, stability, or physicochemical data for both entities under identical assay conditions; and (d) originates from a permitted source [1]. The compound's PubChem record confirms its chemical identity and computed properties but contains no bioactivity or comparison data. Vendor technical datasheets from AKSci, Leyan, and Fujifilm Wako provide purity specifications (95%) but no comparative analytical certificates . The broader spirocyclic scaffold literature demonstrates that N7-substitution profoundly modulates biological activity, yet the specific cyclopropanecarbonyl derivative remains quantitatively uncharacterized in public, permitted sources [2].

Medicinal Chemistry Chemical Biology Spirocyclic Building Blocks

Procurement-Driven Application Scenarios for 7-Cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione


Specialized Spirocyclic Building Block for Cereblon Ligand or PROTAC Synthesis

Given that triazaspiro[4.4]nonane-2,4-dione scaffolds are explored in patent literature as cereblon (CRBN) E3 ligase ligands [1], and that N7-substitution is critical for binding affinity and neo-substrate recruitment, procurement of the specific 7-cyclopropanecarbonyl derivative is warranted when the synthetic route or library design requires this exact substitution pattern. The compound may serve as a versatile intermediate for generating focused PROTAC libraries where the cyclopropanecarbonyl group provides a defined steric and electronic profile distinct from benzyl, sulfonyl, or unsubstituted analogs.

Physicochemical Probe in Structure-Activity Relationship (SAR) Exploration

With a computed XLogP3-AA of -1.1, 2 H-bond donors, and 3 H-bond acceptors [2], this compound occupies a defined physicochemical space. Researchers investigating the impact of N7-acyl groups on solubility, permeability, or target engagement within the triazaspiro series may procure this compound as a reference point for cyclopropanecarbonyl substitution, particularly when comparing against more lipophilic aryl-carbonyl or more hydrophilic unsubstituted variants.

Method Development and Validation Standard for Spirocyclic Compound Analysis

Commercial availability at 95% purity from multiple vendors (e.g., AKSci, Leyan, Fujifilm Wako) [2] makes this compound a practical candidate for developing HPLC, LC-MS, or NMR analytical methods tailored to cyclopropanecarbonyl-substituted spirocycles. Its distinct chromophore and mass signature (MW 223.23; monoisotopic mass 223.09569 Da) [2] facilitate detection and quantification in complex matrices.

Starting Material for Late-Stage Diversification at the Spirocyclic Core

The 2,4-dione moiety and the spirocyclic tertiary amine offer orthogonal sites for further chemical derivatization. Procurement of this pre-functionalized scaffold may enable efficient access to a variety of analogs through modifications at the cyclopropane ring or the lactam nitrogens, supporting medicinal chemistry campaigns that require rapid SAR generation around the spirocyclic core.

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